molecular formula C8H16O4 B1611480 2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane CAS No. 71712-93-1

2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane

Cat. No. B1611480
CAS RN: 71712-93-1
M. Wt: 176.21 g/mol
InChI Key: DQBPICZFQWJEKL-UHFFFAOYSA-N
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Description

“2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane” is a chemical compound with the molecular formula C10H20O5 . It has a molecular weight of 220.27 . The compound is a colorless to yellow liquid .


Molecular Structure Analysis

The molecular structure of “2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane” consists of an oxirane ring with a methoxyethoxyethoxyethyl group attached . The InChI code for the compound is 1S/C10H20O5/c1-11-2-3-12-4-5-13-6-7-14-8-10-9-15-10/h10H,2-9H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 286.2±25.0 °C at 760 mmHg . The compound is also characterized by a flash point of 110.4±23.1 °C .

Scientific Research Applications

Alternating Copolymers

  • Thermosensitivity and Degradability : This compound has been used to create novel alternating copolymers with a polyester backbone and oligo(ethylene glycol) side chain. These copolymers exhibit controlled thermosensitivity and degradability, making them promising for biomedical applications (Feng et al., 2012).

Chemical Reactions

  • Reaction with Oxazolidin-2-ones : It reacts with N-unsubstituted oxazolidin-2-ones to form isomeric oxazolidin-2-ones, which have potential applications in organic synthesis (Lobanova et al., 2016).

Polymerization

  • Polyether with Carbonyl–Aromatic π-Stacked Structure : This compound is used in the polymerization process to create polyethers with unique carbonyl–aromatic π-stacked structures, which may lead to intramolecular charge transfer interactions (Merlani et al., 2015).

Electrochemical Applications

  • Functionalization of Poly(3,4‐ethylenedioxythiophene) Films : This compound has been utilized to enhance the electrochromic properties of films, showing potential for use in smart windows and displays (Zhang et al., 2014).

Corrosion Inhibition

  • Inhibition of Carbon Steel Corrosion : It has shown effectiveness as a corrosion inhibitor for carbon steel in acidic solutions, which is significant for industrial applications (Dagdag et al., 2019).

Drug Delivery

  • Sustained Release Drug Delivery : Amphiphilic alternating polyesters using this compound have been synthesized, showing potential for sustained release drug delivery, particularly in cancer therapy (Wang et al., 2011).

Battery Technology

  • Polymer Electrolyte for Lithium Batteries : Novel branched copolyethers containing this compound have been synthesized for use as polymer electrolytes in lithium batteries, showing high ionic conductivity (Zheng et al., 2014).

Safety And Hazards

While specific safety and hazard information for “2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane” is not available, it’s important to handle all chemical substances with care. Use personal protective equipment and ensure adequate ventilation when handling the compound .

properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-9-2-3-10-4-5-11-6-8-7-12-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBPICZFQWJEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439913
Record name 2-(2-methoxyethoxy)ethyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane

CAS RN

71712-93-1
Record name 2-[[2-(2-Methoxyethoxy)ethoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71712-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-methoxyethoxy)ethyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
L Feng, Y Liu, J Hao, C Xiong… - Journal of Polymer …, 2012 - Wiley Online Library
To combine temperature responsivity and degradability, novel alternating copolymers with polyester backbone and oligo(ethylene glycol) side chain were designed and prepared by …
Number of citations: 13 onlinelibrary.wiley.com
W Wang, J Ding, C Xiao, Z Tang, D Li, J Chen… - …, 2011 - ACS Publications
Novel amphiphilic alternating polyesters, poly((N-phthaloyl-l-glutamic anhydride)-co-(2-(2-(2-methoxyethoxy)ethoxy)methyl)oxirane) (P(PGA-co-ME 2 MO)), were synthesized by …
Number of citations: 65 pubs.acs.org
L Feng, Z Yang, Y Liu, J Hao, C Xiong, X Deng - Iranian Polymer Journal, 2014 - Springer
To combine the properties of degradability and low critical solution temperature transition in a single macromolecule, a new thermoresponsive polyester with oligo (ethylene glycol) side …
Number of citations: 2 link.springer.com
M Li, Z Tang, J Lin, Y Zhang, S Lv… - Advanced …, 2014 - Wiley Online Library
The multi‐modal combination therapy is proved powerful and successful to enhance the antitumor efficacy in clinics as compared with single therapy modes. In this study, the potential …
Number of citations: 40 onlinelibrary.wiley.com
L Feng, JY Hao, CD Xiong, XM Deng - Chinese Chemical Letters, 2009 - Elsevier
A novel poly(ethylene glycol) (PEG) analogue composed of aliphatic polyester backbone and pendant oligo(ethylene glycol) short chains is reported. The PEG analogue is a copolymer …
Number of citations: 2 www.sciencedirect.com
R Chen, Z Xiang, Y Xia, Z Ma, Q Shi… - Macromolecular …, 2020 - Wiley Online Library
In this work, two monomethoxy oligo(ethylene glycol) (OEG)‐substituted episulfides are prepared and a series of polysulfides are synthesized with subsequent ring‐opening …
Number of citations: 7 onlinelibrary.wiley.com
L Feng, Y Liu, J Hao, X Li, C Xiong… - … Chemistry and Physics, 2011 - Wiley Online Library
A new class of thermoresponsive polyesters is prepared by alternating ring‐opening copolymerization of succinic anhydride (SA) and epoxide bearing oligo(ethylene glycol) (oligo‐EG) …
Number of citations: 11 onlinelibrary.wiley.com
R Baumgartner, Z Song, Y Zhang, J Cheng - Polymer Chemistry, 2015 - pubs.rsc.org
Herein, we report the synthesis of polyesters via the alternating copolymerization of epoxides and cis-5-norbornene-endo-2,3-dicarboxylic anhydride (NB). The polymers are …
Number of citations: 48 pubs.rsc.org
B Amsden - Macromolecular Bioscience, 2021 - Wiley Online Library
Aliphatic polycarbonates (APCs) have been studied for decades but have not been as utilized as aliphatic polyesters in biomaterial applications such as drug delivery and tissue …
Number of citations: 17 onlinelibrary.wiley.com
LF Hu, CJ Zhang, DJ Chen, XH Cao… - ACS Applied Polymer …, 2020 - ACS Publications
The synthesis of high-molecular-weight (MW) polyesters from the copolymerization of maleic anhydride (MA) and epoxides remains a challenge. Herein, we describe the …
Number of citations: 21 pubs.acs.org

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